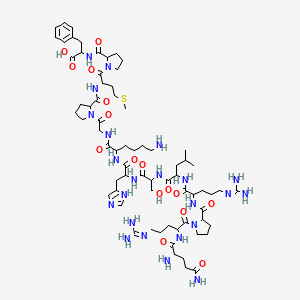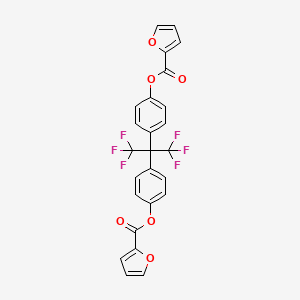
(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl difuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl}phenyl furan-2-carboxylate is a complex organic molecule characterized by the presence of multiple functional groups, including furan rings and hexafluoropropane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl}phenyl furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the esterification of 4-(furan-2-carbonyloxy)phenyl}propan-2-yl with furan-2-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene.
Temperature: Typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl}phenyl furan-2-carboxylate: undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: Reduction of the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the aromatic rings, facilitated by the electron-withdrawing hexafluoropropane groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-{1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl}phenyl furan-2-carboxylate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its stability and functional group diversity.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-{1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl}phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The hexafluoropropane groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The furan rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar hexafluoropropane groups but lacking the furan rings.
4-(2,2,2-Trifluoro-1-hydroxy-1-trifluoromethylethyl)styrene: Another compound with trifluoromethyl groups and aromatic rings.
Uniqueness
4-{1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl}phenyl furan-2-carboxylate: is unique due to the combination of hexafluoropropane groups and furan rings, which impart distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C25H14F6O6 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
[4-[1,1,1,3,3,3-hexafluoro-2-[4-(furan-2-carbonyloxy)phenyl]propan-2-yl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C25H14F6O6/c26-24(27,28)23(25(29,30)31,15-5-9-17(10-6-15)36-21(32)19-3-1-13-34-19)16-7-11-18(12-8-16)37-22(33)20-4-2-14-35-20/h1-14H |
InChI Key |
BHDJPBBXWLTEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC=CO4)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile](/img/structure/B12470241.png)
![3-amino-6-tert-butyl-N-(2,6-dimethylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12470253.png)
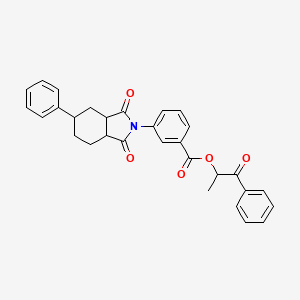
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide](/img/structure/B12470269.png)
![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride](/img/structure/B12470275.png)
![1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12470282.png)
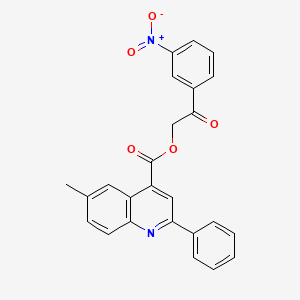
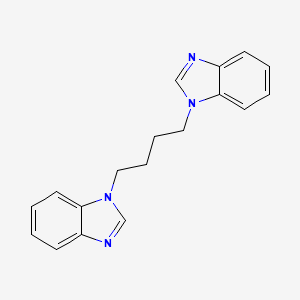
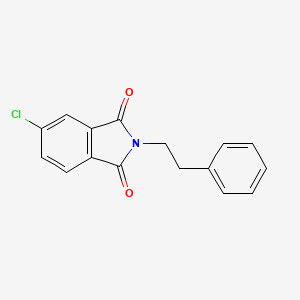
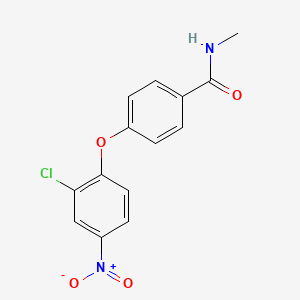
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470312.png)
![Dimethyl 3-methyl-5-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B12470316.png)
![N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12470318.png)
